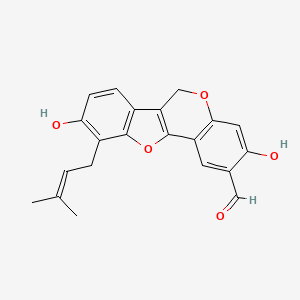

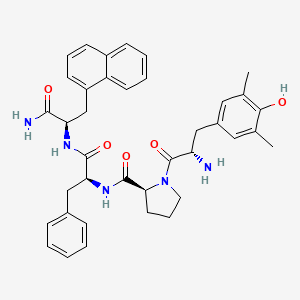

![molecular formula C28H37NO4 B10848467 (8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)

(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EM1396 is a compound primarily used in the field of immunology and cardiovascular researchThis compound is utilized in various research areas, including signal transduction and tumor studies .

Preparation Methods

The preparation of EM1396 involves several steps:

Synthetic Routes and Reaction Conditions: The compound is synthesized using a double antibody-sandwich enzyme-linked immunosorbent assay detection method. The microplate provided in the kit is precoated with an anti-tissue factor antibody. After adding the standard and properly diluted sample into the relevant wells, the unbound components are washed away. A biotinylated detection antibody is then added, which binds with the tissue factor bound to the precoated antibody. After washing the unbound components again, a horseradish peroxidase-streptavidin conjugate is added.

Industrial Production Methods: The industrial production of EM1396 follows a similar process but on a larger scale.

Chemical Reactions Analysis

EM1396 undergoes several types of reactions:

Oxidation and Reduction: The horseradish peroxidase enzyme catalyzes the oxidation of tetramethylbenzidine, resulting in a color change that is used for detection.

Substitution: The biotinylated detection antibody binds to the tissue factor, substituting other potential binding molecules.

Common Reagents and Conditions: The common reagents used in these reactions include biotinylated detection antibodies, horseradish peroxidase-streptavidin conjugate, and tetramethylbenzidine substrate solution.

Major Products Formed: The major product formed is a yellow-colored solution, which indicates the presence of the target tissue factor in the sample.

Scientific Research Applications

EM1396 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

EM1396 can be compared with other similar compounds used in enzyme-linked immunosorbent assays:

Similar Compounds: Other similar compounds include the Human Tissue Factor Enzyme-Linked Immunosorbent Assay Kit and the Rat Tissue Factor Enzyme-Linked Immunosorbent Assay Kit.

Uniqueness: The uniqueness of EM1396 lies in its specificity for mouse tissue factor, making it highly suitable for research involving mouse models.

Properties

Molecular Formula |

C28H37NO4 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile |

InChI |

InChI=1S/C28H37NO4/c1-26(2)11-12-28(33-25(26)30)10-8-23-21-6-5-18-16-24(32-14-13-31-4)19(17-29)15-22(18)20(21)7-9-27(23,28)3/h15-16,20-21,23H,5-14H2,1-4H3/t20-,21+,23-,27-,28+/m0/s1 |

InChI Key |

DBERIEFIHOJVNL-NOPJHZOQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCC(C(=O)O4)(C)C)CCC5=CC(=C(C=C35)C#N)OCCOC |

Canonical SMILES |

CC1(CCC2(CCC3C2(CCC4C3CCC5=CC(=C(C=C45)C#N)OCCOC)C)OC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

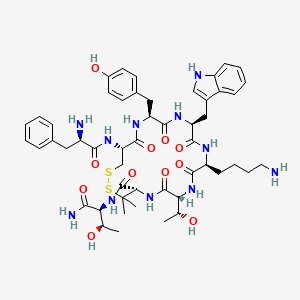

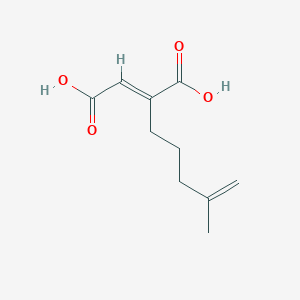

![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)

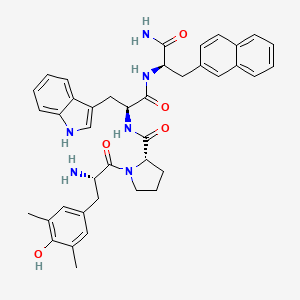

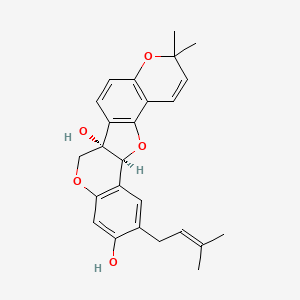

![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)

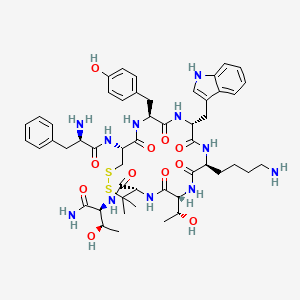

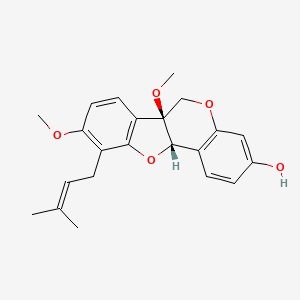

![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848437.png)

![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)

![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)